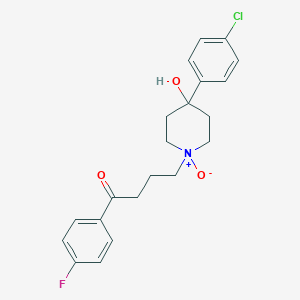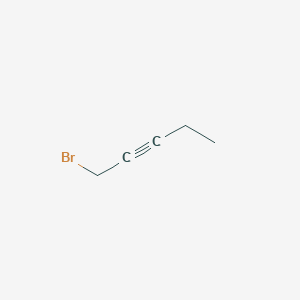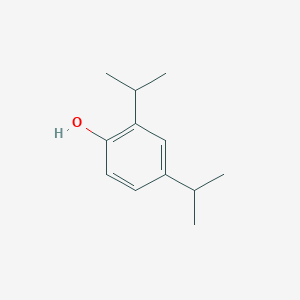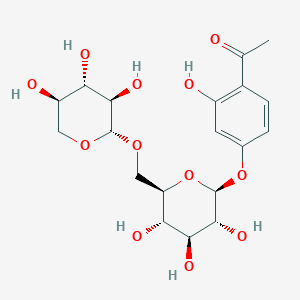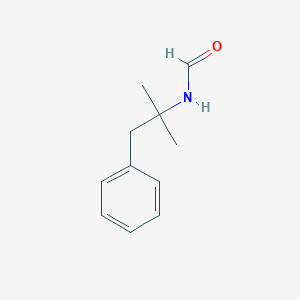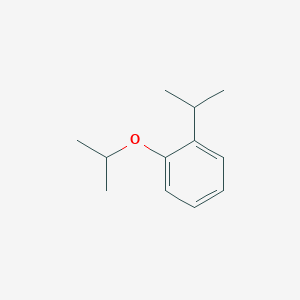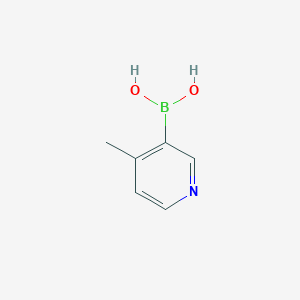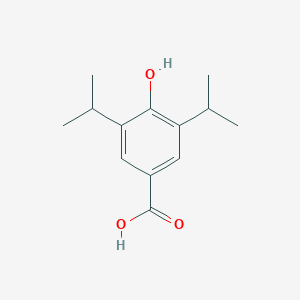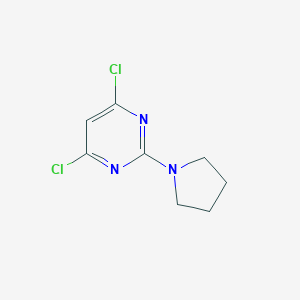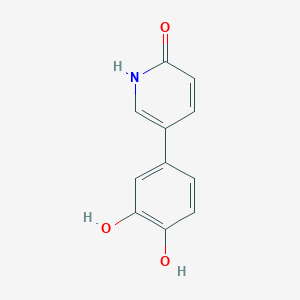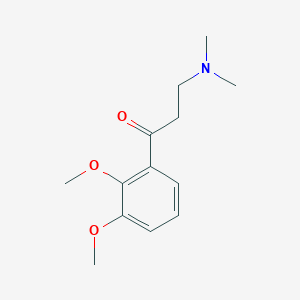![molecular formula C29H36N4O5S B134499 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole CAS No. 935260-92-7](/img/structure/B134499.png)
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, also known as 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is a useful research compound. Its molecular formula is C29H36N4O5S and its molecular weight is 552.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis and Pharmaceutical Impurities
The compound is central to the study of novel synthesis methods and pharmaceutical impurities in proton pump inhibitors. A review highlighted novel synthetic pathways for omeprazole (a drug chemically related to the mentioned compound), focusing on the synthesis of pharmaceutical impurities. These impurities, formed during the drug's synthesis, can serve as standard impurities for further research, indicating a process observed to be short, simple, and yielding the expected results. This insight aids in understanding the development and quality control of proton pump inhibitors (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Chemical Properties and Complex Formation
Research into the chemical properties and complex formation capabilities of compounds containing the 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) scaffold, which shares structural features with the compound , has demonstrated their versatile chemistry. These studies summarize preparation procedures, properties of the organic compounds, and their protonated/deprotonated forms, alongside the review of complex compounds. Such research identifies potential areas of interest for future investigation in various branches of chemistry, including biological and electrochemical activity (M. Boča, R. Jameson, W. Linert, 2011).
DNA Interaction and Potential Applications
Another study focuses on the binding properties of benzimidazole derivatives to DNA, illustrating the significant role these compounds play in cellular processes. Specifically, Hoechst 33258, a benzimidazole derivative, demonstrates strong binding to the minor groove of double-stranded DNA, highlighting the relevance of these compounds in research related to DNA interaction mechanisms. Such properties have paved the way for their use in fluorescent DNA staining and potential therapeutic applications, further emphasizing the importance of understanding these interactions for drug design and biological research (U. Issar, R. Kakkar, 2013).
Propriétés
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O5S/c1-21-24(30-13-11-27(21)37-17-7-15-35-3)19-33-26-10-6-5-9-23(26)32-29(33)39(34)20-25-22(2)28(12-14-31-25)38-18-8-16-36-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBYGLKBPIFHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648983 |
Source


|
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | |
CAS RN |
935260-92-7 |
Source


|
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

